N,N-bis(2-hydroxyethyl)hexanethioamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H21NO2S |
|---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)hexanethioamide |
InChI |
InChI=1S/C10H21NO2S/c1-2-3-4-5-10(14)11(6-8-12)7-9-13/h12-13H,2-9H2,1H3 |
InChI Key |
SPGKGWLEFYBENB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=S)N(CCO)CCO |
Origin of Product |
United States |
Overview of Thioamide Chemistry and Its Significance in Organic Synthesis
Thioamides are a class of organosulfur compounds characterized by a functional group with the general structure R-C(=S)-NR'R''. They are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. wikipedia.org This substitution imparts unique chemical and physical properties that distinguish them from their oxygen-containing counterparts. chemrxiv.orgnih.gov
The replacement of oxygen with the larger, more polarizable sulfur atom alters the electronic environment of the functional group. Thioamides exhibit a longer C=S bond compared to the C=O bond in amides and a shorter C-N bond, indicating a greater degree of double bond character. nih.gov This enhanced C-N bond character results in a higher rotational barrier, influencing the molecule's conformational possibilities. wikipedia.org Thioamides are considered stronger hydrogen bond donors but weaker acceptors compared to amides. chemrxiv.orgnih.gov
In organic synthesis, thioamides are valuable intermediates. nih.gov Their synthesis is most commonly achieved by the thionation of a corresponding amide using reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. wikipedia.org Other methods include the Willgerodt-Kindler reaction, which can produce thioamides from certain ketones, and the reaction of nitriles with hydrogen sulfide. wikipedia.org The thioamide functional group's reactivity, particularly the nucleophilicity of the sulfur atom, makes it a key precursor for the synthesis of various sulfur-containing heterocycles, such as thiazoles. wikipedia.orgnih.gov
The significance of thioamides also extends to medicinal chemistry and biochemistry, where they are used as isosteres for the amide bond in peptides. wikipedia.orgnih.gov This substitution can enhance the metabolic stability of peptides against enzymatic degradation and modulate their biological activity. chemrxiv.org Naturally occurring molecules containing the thioamide moiety, such as closthioamide, further highlight the importance of this functional group. wikipedia.org
Table 1: Comparison of General Properties: Amides vs. Thioamides
| Property | Amide (R-C(=O)-NR'R'') | Thioamide (R-C(=S)-NR'R'') |
|---|---|---|
| C-N Bond Character | Partial double bond | Higher degree of double bond character |
| Rotational Barrier (C-N) | Lower | Higher |
| Hydrogen Bond Acceptor | Strong (via Oxygen) | Weaker (via Sulfur) |
| Hydrogen Bond Donor | Weaker (via N-H) | Stronger (via N-H) |
| Key Synthetic Precursor | Carboxylic acid derivatives | Sulfur-containing heterocycles |
Structural Features of N,n Disubstituted Thioamides and Their Chemical Context
N,N-disubstituted thioamides, such as N,N-bis(2-hydroxyethyl)hexanethioamide, lack a proton on the nitrogen atom. This structural feature eliminates their ability to act as hydrogen bond donors via the nitrogen atom, a key characteristic of primary and secondary thioamides. The core C(=S)N moiety in these molecules is planar, a consequence of the significant pi-character of the C-N bond. wikipedia.org
The chemical behavior of N,N-disubstituted thioamides is dominated by the thiocarbonyl group. The sulfur atom is nucleophilic and can be protonated or alkylated. wikipedia.org The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by strong nucleophiles. The presence of two substituents on the nitrogen atom influences the steric environment around the thioamide core, which can affect reaction rates and conformational preferences.
In the specific case of this compound, the structure combines a six-carbon aliphatic chain (hexanoyl group) with the N,N-disubstituted thioamide core. The two hydroxyethyl (B10761427) (-CH₂CH₂OH) groups attached to the nitrogen atom introduce additional functionality. These terminal hydroxyl groups can participate in hydrogen bonding as both donors and acceptors and offer sites for further chemical modification, such as esterification or etherification. The presence of these polar hydroxyl groups would be expected to increase the hydrophilicity of the molecule compared to a thioamide with simple alkyl substituents on the nitrogen.
Table 2: Common Thionating Reagents for Amide to Thioamide Conversion
| Reagent | Formula | Typical Conditions |
|---|---|---|
| Phosphorus Pentasulfide | P₄S₁₀ (often written as P₂S₅) | High temperature, anhydrous solvent (e.g., pyridine, toluene) |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Milder conditions than P₄S₁₀, soluble in many organic solvents |
| PSCl₃/H₂O/Et₃N System | PSCl₃ | Can be used in microwave-assisted, solvent-free preparations |
Historical Development and Research Trajectories of N,n Bis 2 Hydroxyethyl Functionalized Molecules
The N,N-bis(2-hydroxyethyl)amino functional group, also known as the diethanolamino group, has been a component of various molecules studied over several decades. Its inclusion in a molecular structure imparts specific properties, primarily related to surface activity and coordination chemistry.
Historically, long-chain fatty amides incorporating this group, such as N,N-bis(2-hydroxyethyl)dodecanamide and N,N-bis(2-hydroxyethyl)hexadecanamide (palmitamide DEA), have been extensively utilized in the cosmetics and consumer products industries. nih.gov Research into these compounds has often focused on their properties as non-ionic surfactants, emulsifying agents, foam boosters, and viscosity modifiers. The combination of a long, hydrophobic alkyl chain and the hydrophilic diethanolamide headgroup is central to this surface-active behavior.
More recent research trajectories have explored the use of molecules containing the N,N-bis(2-hydroxyethyl) moiety in other fields. For instance, the ability of the nitrogen and two hydroxyl oxygens to act as ligands has been investigated in coordination chemistry for the synthesis of metal complexes. Furthermore, derivatives are being explored in materials science and for specialized applications like the synthesis of environmentally friendly lubricants. For example, bis(2-hydroxyethyl)ammonium erucate, a protic ionic liquid, has been synthesized and studied for its tribological properties.
While the direct thionation of N,N-bis(2-hydroxyethyl)alkanamides is not a widely documented research area, the established chemistry of both the thioamide and the N,N-bis(2-hydroxyethyl) functional groups provides a clear basis for predicting the properties and potential reactivity of hybrid structures like N,N-bis(2-hydroxyethyl)hexanethioamide. Such a molecule could theoretically combine the metal-binding and heterocyclic-precursor properties of a thioamide with the surfactant-like character and additional reactive sites of the diethanolamino group.
Table 3: Examples of N,N-bis(2-hydroxyethyl) Functionalized Molecules in Research
| Compound Name | Molecular Formula | Primary Area of Research/Application |
|---|---|---|
| N,N-bis(2-hydroxyethyl)hexadecanamide | C₂₀H₄₁NO₃ | Surfactant, Emulsifier, Viscosity Agent |
| N,N-bis(2-hydroxyethyl)dodecanamide | C₁₆H₃₃NO₃ | Surfactant, Antimicrobial Properties |
| N,N-bis(2-hydroxyethyl)oleamide | C₂₂H₄₃NO₃ | Surfactant, Corrosion Inhibitor |
| N,n-bis(2-hydroxyethyl)hexanamide | C₁₀H₂₁NO₃ | Chemical Intermediate |
An in-depth analysis of the synthetic methodologies for producing this compound reveals a landscape of established and innovative chemical strategies. The formation of this specific thioamide hinges on the creation of the core thioamide bond and the successful incorporation of the N,N-bis(2-hydroxyethyl) functional group. This article explores the primary synthetic routes, from classical thionation reactions to modern catalytic and environmentally conscious approaches, providing a comprehensive overview of the chemical pathways to this target molecule.
Spectroscopic and Advanced Structural Characterization of N,n Bis 2 Hydroxyethyl Hexanethioamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.
Proton (¹H) NMR spectroscopy of N,N-bis(2-hydroxyethyl)hexanethioamide is expected to reveal distinct signals for each type of proton in the molecule. A key feature of N,N-disubstituted amides and thioamides is the restricted rotation around the carbon-nitrogen (C-N) bond due to its partial double bond character. This phenomenon, known as amide resonance, often leads to magnetic non-equivalence of the two N-substituents, even if they are chemically identical. Consequently, the two 2-hydroxyethyl groups may give rise to separate sets of signals.
The hexanethioamide (B1339959) chain would exhibit characteristic signals for the terminal methyl group (a triplet), and a series of methylene (B1212753) groups appearing as multiplets. The methylene group adjacent to the thiocarbonyl group (α-CH₂) would be deshielded and appear at a lower field.
The protons of the two N-(2-hydroxyethyl) groups are expected to show two distinct triplets for the methylene groups adjacent to the nitrogen (-N-CH₂-) and two triplets for the methylene groups adjacent to the hydroxyl group (-CH₂-OH). The hydroxyl protons (-OH) would typically appear as broad singlets, and their chemical shift can be highly dependent on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ (hexyl) | 0.8 - 1.0 | Triplet |
| -(CH₂)₄- (hexyl) | 1.2 - 1.8 | Multiplet |
| -C(S)-CH₂- (hexyl) | 2.5 - 3.0 | Triplet |
| -N-CH₂- | 3.5 - 4.0 | Triplet |
| -CH₂-OH | 3.6 - 4.2 | Triplet |
Note: The chemical shifts are predicted based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions. The non-equivalence of the hydroxyethyl (B10761427) groups may lead to the observation of two distinct sets of signals for the -N-CH₂- and -CH₂-OH protons.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The most downfield signal is expected for the thiocarbonyl carbon (C=S) due to its significant deshielding, typically appearing in the range of 190-210 ppm.
Similar to the ¹H NMR, the restricted C-N bond rotation can result in separate signals for the corresponding carbons of the two 2-hydroxyethyl groups. The carbons of the hexyl chain will show a series of signals in the aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=S | 190 - 210 |
| -N-CH₂- | 45 - 55 |
| -CH₂-OH | 55 - 65 |
| -C(S)-CH₂- (hexyl) | 40 - 50 |
| -(CH₂)₄- (hexyl) | 20 - 35 |
Note: These are approximate chemical shift ranges based on analogous compounds.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent methylene groups in the hexyl chain and between the -N-CH₂- and -CH₂-OH protons of the hydroxyethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity across quaternary carbons and heteroatoms. For instance, correlations between the -N-CH₂- protons and the thiocarbonyl carbon would confirm the thioamide linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule. In the context of restricted C-N bond rotation, NOESY could show through-space correlations between the protons of the hexyl group and the protons of the N-hydroxyethyl groups, helping to define their relative spatial arrangement.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule by probing its functional groups.
The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl groups, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the aliphatic hexyl and ethyl groups would appear in the 2850-3000 cm⁻¹ region.
A significant feature in the IR spectrum of a thioamide is the "thioamide I" band, which has a major contribution from the C=S stretching vibration. However, this vibration is often strongly coupled with other vibrations, such as C-N stretching and N-H bending (if present), making its assignment complex. For tertiary thioamides, this band is typically observed in the 1200-1350 cm⁻¹ region. Another important band is the "thioamide II" band, primarily associated with the C-N stretching vibration, which appears around 1500-1550 cm⁻¹.
Raman spectroscopy would provide complementary information. The C=S stretching vibration often gives a strong and more easily identifiable band in the Raman spectrum compared to the IR spectrum.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| O-H Stretch | 3200 - 3600 (broad) |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| Thioamide II (C-N Stretch) | 1500 - 1550 |
| Thioamide I (C=S Stretch coupled) | 1200 - 1350 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for N,N-disubstituted amides and thioamides include cleavage of the C-N bond and the bonds within the alkyl chains. For this specific molecule, characteristic fragment ions would be expected from the loss of a hydroxyethyl group, cleavage of the hexyl chain, and fragmentation involving the thioamide moiety.
X-ray Diffraction Analysis for Solid-State Molecular Architecture (if applicable)
If this compound can be obtained as a suitable single crystal, X-ray diffraction analysis would provide the most definitive structural information in the solid state. This technique can determine the precise bond lengths, bond angles, and torsion angles of the molecule.
Computational and Theoretical Studies of N,n Bis 2 Hydroxyethyl Hexanethioamide
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like N,N-bis(2-hydroxyethyl)hexanethioamide. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide detailed insights into its electronic structure and preferred three-dimensional shape (conformation).
Researchers would typically begin by performing geometry optimization to find the most stable arrangement of atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. These calculations would reveal key structural parameters. For similar compounds, computational modeling is used to understand conformational stability and energy differences between various conformations, such as folded versus extended forms. mdpi.com
Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive.
Table 1: Hypothetical Calculated Electronic Properties of this compound
| Property | Value | Significance |
| HOMO Energy | (Value in eV) | Indicates the ability to donate an electron. |
| LUMO Energy | (Value in eV) | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability. |
| Dipole Moment | (Value in Debye) | Measures the overall polarity of the molecule. |
| Total Energy | (Value in Hartrees) | Represents the total electronic energy of the molecule in its ground state. |
Note: The values in this table are hypothetical and would need to be determined by specific quantum chemical calculations.
Theoretical Investigations of Reaction Mechanisms and Energetics in Synthesis and Transformation
Computational chemistry provides powerful tools to investigate the pathways and energy changes involved in the synthesis and transformation of this compound. By modeling the reaction, chemists can identify the transition states, which are the highest energy points along the reaction coordinate, and calculate the activation energies.
For instance, the synthesis of a thioamide often involves the reaction of an amide with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. Theoretical calculations can elucidate the step-by-step mechanism of this conversion, determining which pathway is energetically most favorable. This involves calculating the Gibbs free energy of reactants, intermediates, transition states, and products.
Such studies can also predict the regioselectivity and stereoselectivity of reactions, providing valuable guidance for synthetic chemists to optimize reaction conditions and improve yields.
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data to confirm the molecule's structure.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This allows for the assignment of specific absorption bands to the stretching and bending of particular bonds, such as the C=S (thiocarbonyl) and O-H groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated magnetic shielding around each nucleus and are invaluable for interpreting experimental NMR spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule. This provides information about the wavelengths of maximum absorption (λmax) in the ultraviolet-visible spectrum, which are related to the electronic structure, particularly the promotion of electrons from occupied to unoccupied orbitals.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| IR Spectroscopy | C=S Stretch | (Value in cm⁻¹) |
| O-H Stretch | (Value in cm⁻¹) | |
| ¹H NMR | Chemical Shift (CH₂) | (Value in ppm) |
| ¹³C NMR | Chemical Shift (C=S) | (Value in ppm) |
| UV-Vis Spectroscopy | λmax | (Value in nm) |
Note: The values in this table are hypothetical and represent the type of data that would be generated from in silico predictions.
Molecular Dynamics Simulations (if applicable to conformational studies)
While quantum chemical calculations are typically performed on a single molecule in a vacuum, molecular dynamics (MD) simulations can be used to study the behavior of this compound over time, often in the presence of a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes.
For a flexible molecule like this compound, with its rotatable bonds, MD simulations would be particularly useful for exploring its conformational landscape. These simulations can identify the most populated conformations in a solution, the timescale of transitions between different conformations, and the role of intramolecular hydrogen bonding (e.g., between the hydroxyl groups and the thioamide group) in stabilizing certain shapes. For some complex compounds, MD simulations have been used to underscore the crucial role of certain amino acids in molecular interactions. nih.gov This information is complementary to the static picture provided by geometry optimization and is crucial for understanding how the molecule behaves in a real-world environment.
Coordination Chemistry of N,n Bis 2 Hydroxyethyl Hexanethioamide
Ligand Design Principles for Thioamide-Containing Chelates
The design of thioamide-containing chelating agents for specific metal ions is guided by several key principles that leverage the unique electronic and structural properties of the thioamide group. Thioamides are considered versatile ligands due to their ambidentate nature, possessing both a "soft" sulfur donor and a "harder" nitrogen donor atom. scispace.com This allows for tunable coordination behavior based on the principles of Hard and Soft Acids and Bases (HSAB) theory.
Key design considerations for thioamide-containing chelates like N,N-bis(2-hydroxyethyl)hexanethioamide include:
Nature of the Metal Ion: Soft metal ions such as Ag(I), Hg(II), and Pd(II) would be expected to preferentially coordinate to the soft sulfur atom of the thioamide group. In contrast, harder metal ions like Fe(III), Cr(III), and Al(III) would likely favor coordination with the harder nitrogen and oxygen donors of the N,N-bis(2-hydroxyethyl)amino moiety. Borderline metal ions such as Cu(II), Ni(II), Co(II), and Zn(II) could potentially coordinate to a combination of S, N, and O donors, leading to a variety of coordination modes. scispace.comresearchgate.net
Steric Hindrance: The substituents on the thioamide nitrogen and the alpha-carbon can sterically influence which donor atom binds to the metal center. In the case of this compound, the hydroxyethyl (B10761427) groups could sterically direct the coordination towards the sulfur atom or participate in chelation.
pH of the Medium: The acidity of the medium can affect the protonation state of the ligand, particularly the thioamide nitrogen and the hydroxyl groups. Deprotonation of the thioamide can lead to a change in its coordination mode, often favoring bridging behavior. researchgate.net
Solvent Effects: The coordinating ability of the solvent can play a significant role in the complexation reaction, potentially competing with the ligand for coordination sites on the metal ion.
Complexation Reactions with Transition Metal Ions
While no specific complexation reactions for this compound are reported, the behavior of other thioamide-containing ligands provides a basis for predicting its reactivity. Generally, the synthesis of transition metal complexes with thioamide ligands is achieved by reacting the ligand with a metal salt in a suitable solvent, often with gentle heating. scispace.com
For this compound, one can anticipate a rich and varied coordination chemistry with transition metal ions. The potential for multiple coordination modes could lead to the formation of mononuclear, binuclear, or polynuclear complexes depending on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.
Table 1: Predicted Coordination Modes of this compound with Different Transition Metal Ions
| Metal Ion Class | Predicted Primary Donor Atoms | Potential Coordination Mode |
| Soft (e.g., Ag(I), Pd(II), Hg(II)) | Sulfur | Monodentate (S-coordination) |
| Borderline (e.g., Cu(II), Ni(II), Zn(II)) | Sulfur, Nitrogen, Oxygen | Bidentate (S,N-chelation), Tridentate (S,N,O-chelation) |
| Hard (e.g., Fe(III), Cr(III)) | Nitrogen, Oxygen | Bidentate (N,O-chelation), Tridentate (N,O,O'-chelation) |
Formation of Coordination Polymers and Metal-Organic Frameworks Featuring this compound (if applicable)
The multifunctional nature of this compound makes it a promising candidate for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). The thioamide group can act as a bridging ligand, connecting two or more metal centers. core.ac.uk Additionally, the hydroxyl groups on the hydroxyethyl arms can participate in hydrogen bonding, which can play a crucial role in the self-assembly of higher-dimensional supramolecular architectures.
For this compound to form CPs or MOFs, the synthetic conditions would need to be carefully controlled to promote the formation of extended networks rather than discrete molecular complexes. This could involve the use of specific metal ions that favor higher coordination numbers and particular geometric preferences, as well as the careful selection of solvents and counter-ions. The flexibility of the hexyl chain could also be a factor, potentially allowing for the formation of interesting and complex network topologies. While no such structures have been reported for this specific ligand, the general principles of CP and MOF design suggest that it is a viable area for future research.
Structural Characterization of Metal Complexes and Their Bonding Modes
The definitive determination of the structure and bonding modes of any potential metal complexes of this compound would rely on a combination of spectroscopic and crystallographic techniques.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and C-N bonds of the thioamide group upon coordination can provide evidence for the involvement of the sulfur and/or nitrogen atoms in bonding to the metal ion. Shifts in the O-H stretching frequency would indicate coordination of the hydroxyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand environment in solution. Changes in the chemical shifts of the protons and carbons near the potential coordination sites upon complexation can elucidate the bonding mode.
UV-Visible Spectroscopy: The electronic spectra of the metal complexes can provide information about the d-d transitions of the metal ion, which are sensitive to the coordination environment and geometry.
Elemental Analysis and Mass Spectrometry: These techniques would be used to confirm the stoichiometry of the synthesized complexes.
Table 2: Expected Spectroscopic Signatures for Different Coordination Modes of this compound
| Coordination Mode | Expected IR Spectral Shifts | Expected NMR Chemical Shift Changes |
| S-coordination | Decrease in ν(C=S), Increase in ν(C-N) | Downfield shift of protons/carbons near the thioamide group |
| N,S-chelation | Decrease in ν(C=S), Shifts in ν(C-N) | Significant downfield shifts of protons/carbons in the chelate ring |
| O,S-chelation | Decrease in ν(C=S), Shift/broadening of ν(O-H) | Downfield shifts of protons/carbons in the chelate ring, especially the hydroxyethyl arm |
Role in Advanced Chemical Synthesis and Materials Science Excluding Material Performance Characteristics
Application as a Synthetic Precursor for Novel Organic Architectures
The thioamide group is a valuable synthon for the construction of various heterocyclic compounds. acs.orgresearchgate.net The sulfur and nitrogen atoms of the thioamide can act as nucleophiles, while the carbon atom is electrophilic. This reactivity allows for a range of cyclization reactions with appropriate reagents. For instance, thioamides are known to react with α-haloketones to form thiazoles, a common motif in many biologically active molecules. The presence of the two hydroxyl groups on the N,N-bis(2-hydroxyethyl) moiety could be further functionalized or could influence the solubility and reactivity of the resulting heterocyclic structures.
The versatile reactivity of the thioamide functional group is summarized in the table below:
| Reagent Type | Resulting Heterocycle |
| α-Halocarbonyl compounds | Thiazoles |
| Dihalogenated compounds | Thiazolines, Thiazines |
| Alkynes | Thiophenes |
| Ketenes | Thiazolinones |
Utilization as a Building Block in Polymerization Reactions for Macro-molecular Construction
The two hydroxyl groups in N,N-bis(2-hydroxyethyl)hexanethioamide allow it to function as a diol monomer in polymerization reactions. These hydroxyl groups can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. rsc.orgmdpi.comgoogle.com The incorporation of the thioamide group into the polymer backbone would introduce sulfur atoms, which could impart unique properties to the resulting material, such as altered thermal stability, refractive index, or metal-binding capabilities.
The general schemes for these polymerization reactions are as follows:
Polyesterification: n HO-R-OH + n HOOC-R'-COOH → [-O-R-O-CO-R'-CO-]n + 2n H₂O
Polyurethane formation: n HO-R-OH + n OCN-R'-NCO → [-O-R-O-CO-NH-R'-NH-CO-]n
In these representations, "R" would correspond to the N,N-disubstituted hexanethioamide (B1339959) backbone of the monomer.
Integration into Complex Chemical Systems for Specific Molecular Functions
The presence of both sulfur and oxygen atoms, as well as the nitrogen of the thioamide, suggests that this compound could act as a chelating agent for various metal ions. The specific coordination properties would depend on the spatial arrangement of these donor atoms. Such chelating agents are crucial in areas like catalysis, sensing, and metal ion sequestration. Furthermore, the hydroxyl groups could be derivatized to attach other functional molecules, allowing for the integration of this compound into larger, more complex supramolecular assemblies or functional systems.
Precursor for Advanced Organic Structures
Beyond common heterocycles, the thioamide functionality can be used to construct more complex and advanced organic structures. The reactivity of the thioamide group allows for various transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions at the α-carbon. researchgate.net These reactions, combined with the reactivity of the hydroxyl groups, open up pathways to a wide array of polyfunctional molecules that could be of interest in medicinal chemistry or materials science. chemrxiv.orgchemrxiv.orgnih.govku.dk The thioamide moiety is a bioisostere of the amide bond and its incorporation can lead to compounds with altered biological activity and metabolic stability. chemrxiv.orgchemrxiv.orgnih.govku.dk
Emerging Research Directions and Future Perspectives for N,n Bis 2 Hydroxyethyl Hexanethioamide
Development of Sustainable and Atom-Economical Synthetic Pathways
The future synthesis of N,N-bis(2-hydroxyethyl)hexanethioamide will likely prioritize green chemistry principles, focusing on sustainability and atom economy. Traditional methods for thioamide synthesis often involve harsh reagents and produce significant waste. Modern approaches, however, offer more environmentally friendly alternatives.
One promising direction is the use of multi-component reactions. For instance, a three-component reaction involving an alkyne, elemental sulfur, and an amine can provide a direct and atom-economical route to thioamides. organic-chemistry.orgorganic-chemistry.org In the context of this compound, this could involve the reaction of a suitable six-carbon alkyne with elemental sulfur and N,N-bis(2-hydroxyethyl)amine. Another sustainable approach involves the use of readily available starting materials such as aldehydes or ketones, secondary amines, and elemental sulfur in a deep eutectic solvent (DES), which can act as both the solvent and a catalyst. rsc.orgrsc.org
Furthermore, the development of catalytic systems for the direct thioamidation of amides or the synthesis from nitriles represents another key research area. organic-chemistry.org The use of earth-abundant metal catalysts or even metal-free conditions would further enhance the sustainability of these synthetic routes. mdpi.com The table below summarizes potential sustainable synthetic strategies that could be adapted for the synthesis of this compound.
| Starting Materials | Reagents | Key Advantages |
| Hexanal, N,N-bis(2-hydroxyethyl)amine | Elemental Sulfur, Deep Eutectic Solvent | Green solvent, catalyst-free, good to excellent yields. |
| Hexanenitrile | Thioacetic acid, Calcium hydride | Good to excellent yields, compatible with various functional groups. |
| Hexanoic Acid, N,N-bis(2-hydroxyethyl)amine | Elemental Sulfur, Thiol activator | Mild conditions, tolerates unprotected hydroxyl groups. researchgate.net |
| 1-Hexyne, N,N-bis(2-hydroxyethyl)amine | Elemental Sulfur | Atom-economical, straightforward. organic-chemistry.orgorganic-chemistry.org |
Exploration of Novel Reactivity Patterns and Chemical Transformations
The thioamide functional group is known to be more reactive than its amide counterpart, opening up a wide range of possibilities for chemical transformations. nih.gov The sulfur atom in the C=S group can react with both electrophiles and nucleophiles, a reactivity pattern that is distinct from amides. researchgate.net Future research could explore the unique reactivity of this compound, focusing on both the thioamide core and the peripheral hydroxyethyl (B10761427) groups.
The hydroxyethyl groups offer sites for further functionalization, such as esterification or etherification, which could be used to tune the molecule's physical and chemical properties. The reactivity of these hydroxyl groups might also be influenced by intramolecular interactions with the thioamide moiety. researchgate.net
Investigations into the oxidation of the thioamide to the corresponding amide or other sulfur-containing functional groups could also be a fruitful area of research. researchgate.net Furthermore, the development of novel catalytic transformations that selectively target the C=S bond without affecting the hydroxyl groups would be of significant interest. nsf.gov
Potential research directions for the reactivity of this compound are outlined below:
Table 2: Potential Chemical Transformations| Reaction Type | Potential Reagents | Expected Outcome |
|---|---|---|
| S-Alkylation | Alkyl halides | Formation of thioimidates |
| Oxidation | Peroxy acids | Conversion to the corresponding amide |
| Cyclization | Intramolecular catalysts | Formation of heterocyclic structures |
Investigation of Unconventional Coordination Modes and Supramolecular Assemblies
The presence of both a soft sulfur donor in the thioamide group and hard oxygen and nitrogen donors in the N,N-bis(2-hydroxyethyl)amino moiety makes this compound a potentially versatile ligand in coordination chemistry. ucj.org.uaresearchgate.net Thioamides can coordinate to metal ions in a monodentate, bidentate, or bridging fashion. nih.gov The specific coordination mode is influenced by factors such as the nature of the metal ion and the reaction conditions. ucj.org.ua
The hydroxyethyl groups can participate in hydrogen bonding, leading to the formation of intricate supramolecular assemblies. biocrick.com These non-covalent interactions can play a crucial role in directing the crystal packing and influencing the properties of the resulting metal complexes. The flexibility of the hexyl chain could also allow for the formation of unique coordination polymers or metallacyclic structures.
Future research in this area could involve the synthesis and characterization of metal complexes with a wide range of transition metals. The investigation of the magnetic, optical, and catalytic properties of these complexes could lead to the discovery of new functional materials.
Advanced Computational Approaches for Predictive Design and Discovery
Computational chemistry offers a powerful tool for predicting the properties and reactivity of new molecules, thereby guiding experimental efforts. nih.govfrontiersin.orgresearchgate.net In the case of this compound, density functional theory (DFT) calculations could be employed to investigate its conformational landscape, electronic structure, and spectroscopic properties. frontiersin.org
Computational modeling can also be used to predict the most likely pathways for its synthesis and to design more efficient catalytic systems. researchgate.net Furthermore, molecular dynamics simulations could provide insights into the behavior of this molecule in different environments and its potential to self-assemble into larger structures.
For the design of novel materials, computational screening could be used to predict the coordination behavior of this compound with different metal ions and to identify promising candidates for specific applications. The rational design of thioamide-containing peptides as enzyme inhibitors has already demonstrated the power of combining computational and experimental approaches. nih.gov
Table 3: Potential Applications of Computational Chemistry
| Computational Method | Research Goal | Predicted Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity | Optimized geometry, vibrational frequencies, reaction energies. frontiersin.org |
| Molecular Dynamics (MD) | Simulate behavior in solution and self-assembly | Aggregation behavior, interaction with solvents. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model interactions with biological targets | Binding affinities, enzyme inhibition mechanisms. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N,N-bis(2-hydroxyethyl)hexanethioamide, and how can reaction conditions be optimized?
- Methodology :
- Start with hexanamide precursors (e.g., hexanoyl chloride) and substitute hydroxyl groups via nucleophilic substitution with ethanolamine derivatives. Thioamide formation can be achieved using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) .
- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Optimize solvent systems (e.g., THF or DMF) and temperature (typically 80–100°C) to balance yield and purity .
- Validation : Confirm thioamide functionality via FT-IR (C=S stretch at ~1200–1250 cm⁻¹) and ¹³C NMR (δ ~190–210 ppm for thiocarbonyl) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns.
- NMR Spectroscopy : Assign ¹H NMR signals for hydroxyethyl protons (δ ~3.5–3.7 ppm) and thiocarbonyl-adjacent methylene groups (δ ~2.8–3.2 ppm) .
- Elemental Analysis : Verify C, H, N, and S content with <1% deviation from theoretical values.
Advanced Research Questions
Q. What are the thermodynamic and kinetic parameters governing the hydration and aggregation of this compound in nonpolar solvents?
- Experimental Design :
- Conduct water distribution studies in dodecane or toluene, varying water activity (a_w) and amide concentration. Use Karl Fischer titration to quantify hydration .
- Analyze dimerization constants via UV-Vis or FT-IR spectroscopy. Compare with analogous amides (e.g., N,N-bis(2-ethylhexyl)hexanamide) to assess sulfur’s impact on aggregation .
- Data Interpretation : Fit data to a modified Langmuir model to extract equilibrium constants (K_hydration, K_dimer).
Q. How does the thioamide group influence the compound’s coordination chemistry with transition metals, and what applications arise from this behavior?
- Methodology :
- Synthesize metal complexes (e.g., with Cu²⁺, Fe³⁺) and characterize via X-ray crystallography or EXAFS. Compare stability constants with oxygen-based amides using potentiometric titration .
- Evaluate catalytic or redox activity in model reactions (e.g., Suzuki coupling or Fenton-like processes).
- Contradictions : Thioamides may exhibit stronger metal binding but lower hydrolytic stability compared to amides; validate via cyclic voltammetry and ICP-MS .
Q. What role does this compound play in modulating lipid bilayer permeability, and how can this be leveraged for drug delivery?
- Experimental Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
